molecular formula C12H6ClF4N B1439630 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine CAS No. 1214367-84-6

2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine

Cat. No. B1439630
CAS RN: 1214367-84-6
M. Wt: 275.63 g/mol
InChI Key: DURIMKPCFZHCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine (CFTFP) is a heterocyclic compound belonging to the class of aryl-substituted pyridines. It is a versatile compound with a range of applications in various fields of chemistry, including organic synthesis, medicinal chemistry, and materials science. CFTFP is a synthetic compound with a wide range of potential applications in the laboratory and in the field.

Scientific Research Applications

2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine has a range of applications in scientific research, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine is used as a reagent for the synthesis of a variety of heterocyclic compounds, including pyridines, indoles, and quinolines. In medicinal chemistry, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine has been used as a starting material for the synthesis of a variety of therapeutic agents, including antifungal agents, anti-inflammatory agents, and anticancer agents. In materials science, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine has been used as a building block for the synthesis of a variety of polymeric materials, including polyurethanes and polyimides.

Mechanism of Action

2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine has a range of mechanisms of action, depending on its application. In organic synthesis, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine acts as a nucleophile, reacting with electrophiles to form covalent bonds. In medicinal chemistry, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine acts as a ligand, binding to proteins to modulate their activity. In materials science, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine acts as a monomer, reacting with other monomers to form polymeric materials.
Biochemical and Physiological Effects
2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine has a range of biochemical and physiological effects, depending on its application. In organic synthesis, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine does not have any direct biochemical or physiological effects. In medicinal chemistry, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine can bind to proteins to modulate their activity, leading to a range of biochemical and physiological effects. In materials science, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine can be used to synthesize a variety of polymeric materials, which can have a range of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine has a range of advantages and limitations for use in laboratory experiments. One advantage of 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine is that it is a versatile compound, with a range of applications in various fields of chemistry. Another advantage of 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine is that it is relatively easy to synthesize, using a range of methods. One limitation of 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine is that it is a synthetic compound, and thus may not be suitable for use in some applications. Another limitation of 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine is that it is a relatively expensive compound, and thus may not be suitable for use in some experiments.

Future Directions

2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine has a range of potential future directions in various fields of chemistry. In organic synthesis, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine could be used as a starting material for the synthesis of a variety of heterocyclic compounds. In medicinal chemistry, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine could be used as a starting material for the synthesis of a variety of therapeutic agents. In materials science, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine could be used as a building block for the synthesis of a variety of polymeric materials. Additionally, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine could be used as a reagent for the synthesis of a variety of catalysts and ligands.

properties

IUPAC Name

2-chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF4N/c13-11-8(7-3-1-2-4-9(7)14)5-6-10(18-11)12(15,16)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURIMKPCFZHCDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=C(C=C2)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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